molecular formula C6H4BrF3N2O2S B2801042 N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 1694381-89-9

N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B2801042
CAS No.: 1694381-89-9
M. Wt: 305.07
InChI Key: FYJPSJFHRWYFDG-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that features a bromopyridine moiety attached to a trifluoromethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 6-bromopyridine with trifluoromethanesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the trifluoromethanesulfonamide, followed by nucleophilic substitution on the bromopyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds, while the bromopyridine moiety can participate in π-π interactions and other non-covalent interactions. These properties make it useful in binding studies and drug design .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-3-yl)methanol
  • N-(6-Bromopyridin-3-yl)methyl-2-methoxyethanamine
  • 3-Bromopyridine

Uniqueness

N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2S/c7-5-2-1-4(3-11-5)12-15(13,14)6(8,9)10/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJPSJFHRWYFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NS(=O)(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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